1-(Oxane-4-carbonyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
oxan-4-yl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c13-10(9-1-7-14-8-2-9)12-5-3-11-4-6-12;/h9,11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZUDIHOLUUGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Oxane-4-carbonyl Intermediate
The oxane ring can be synthesized via classical methods such as acid-catalyzed cyclization of appropriate hydroxyalkyl precursors or by selective functionalization of commercially available tetrahydropyran derivatives. The carbonyl functionality at the 4-position is introduced by oxidation or by conversion to an acid chloride or activated ester.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Hydroxylation or cyclization | Acid catalyst (e.g., H2SO4), heat | Formation of oxane ring | Control of regioselectivity critical |
| Oxidation to acid or acid chloride | Oxidants (e.g., PCC, SOCl2) | Oxane-4-carbonyl chloride or acid | Acid chloride preferred for amide coupling |
Piperazine Functionalization
Piperazine is used in its free base form to react with the oxane-4-carbonyl intermediate. The nucleophilic nitrogen atoms of piperazine enable amide bond formation.
Coupling to Form 1-(Oxane-4-carbonyl)piperazine
The coupling is typically carried out under mild to moderate temperatures in an aprotic solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine) to scavenge the released acid.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Amide coupling | Oxane-4-carbonyl chloride + piperazine, base, solvent | Formation of 1-(Oxane-4-carbonyl)piperazine | Reaction monitored by TLC or HPLC |
| Salt formation | Treatment with HCl in ether or aqueous solution | 1-(Oxane-4-carbonyl)piperazine hydrochloride | Crystallization for purification |
Alternative Synthetic Approaches
DABCO Bond Cleavage Strategy for Piperazine Derivatives
Reaction Parameters Influencing Yield and Purity
Solvent Choice: Aprotic solvents like dichloromethane and tetrahydrofuran favor amide bond formation and reduce side reactions.
Temperature Control: Mild heating (25–60°C) optimizes reaction rates without degrading sensitive intermediates.
Base Selection: Triethylamine or similar bases neutralize HCl generated during coupling, preventing protonation of amine nucleophiles.
Purification: Crystallization from suitable solvents following hydrochloride salt formation ensures high purity.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Classical Amide Coupling | Oxane-4-carbonyl chloride + piperazine | SOCl2, piperazine, base | 25–60°C, aprotic solvent | 70–90% | Most straightforward, scalable |
| DABCO Bond Cleavage | Quaternization + nucleophilic ring opening | Alkyl halides, nucleophiles | 100–140°C, PEG or diglyme | Moderate to high | Functionalized piperazines, complex |
| Cyclocondensation | Diamines + alcohols | Catalysts (metal or acid) | Elevated temp, hydrogen borrowing | Variable | Alternative ring formation |
Research Findings and Industrial Considerations
Industrial synthesis favors the classical amide coupling due to its simplicity, scalability, and reproducibility.
Continuous flow reactors and automated systems improve reaction control and yield consistency.
The DABCO bond cleavage method offers a versatile platform for generating diverse piperazine derivatives, potentially useful for medicinal chemistry applications involving 1-(Oxane-4-carbonyl)piperazine analogs.
Reaction optimization studies highlight the importance of nucleophile hardness/softness and steric factors influencing regioselectivity in DABCO ring-opening reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(Oxane-4-carbonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the oxane-4-carbonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically conducted in polar aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions are used, with reaction conditions varying based on the desired rate of hydrolysis.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Major Products:
Substitution Reactions: Products include various substituted piperazines.
Hydrolysis: Products include piperazine and oxane-4-carboxylic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Oxane-4-carbonyl)piperazine hydrochloride has numerous applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies investigating the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: It serves as a building block in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxane-4-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. The oxane moiety may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Analogues
Piperazine derivatives share a common core but differ in substituents, which critically influence their biological activity, solubility, and stability. Below are key structural analogs:
Pharmacological Activity Comparison
Serotonergic and Dopaminergic Effects
- 1-(3-Chlorophenyl)piperazine (mCPP) : Acts as a 5-HT1B/1A agonist, influencing sympathetic nerve discharge (SND) and blood pressure regulation. Variable effects on SND (excitation or inhibition) depending on receptor subtype activation .
- 1-(2-Methoxyphenyl)piperazine : Used as a dopamine D2 receptor ligand (e.g., in aripiprazole analogs) and exhibits contractile effects in human cerebral arteries via 5-HT1B receptors .
- 1-(3,4-Dichlorophenyl)piperazine : Inhibits NMDA-stimulated dopamine release in rat striatum via sigma receptor modulation .
Antimicrobial Activity
- 1-(4-Chlorophenyl)-1-propylpiperazine: Demonstrates excellent activity against S. aureus (Gram-positive) and P. aeruginosa (Gram-negative) .
- 1-(4-Methylphenyl)-1-propylpiperazine: Effective against P. aeruginosa but shows moderate activity against other strains .
Example :
- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl (): Synthesized via sequential reactions of bis(2-chloroethyl)amine with 3-chloroaniline, followed by alkylation with 1-bromo-3-chloropropane.
Biological Activity
1-(Oxane-4-carbonyl)piperazine hydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a piperazine ring substituted with an oxane-4-carbonyl group, which may influence its pharmacological profiles, making it a candidate for various therapeutic applications.
The molecular formula of this compound is CHClNO, and it has a CAS number of 1311317-59-5. The presence of the carbonyl group allows for nucleophilic addition reactions, while the piperazine moiety can undergo various substitutions, leading to derivatives with potentially altered biological activities.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may interact with serotonin and dopamine pathways, which are critical for mood regulation and cognitive functions. Such interactions are essential for understanding its potential therapeutic effects and side effects.
Pharmacological Properties
Research indicates that compounds containing piperazine structures often exhibit anxiolytic, antidepressant, and antipsychotic properties. The oxane group in this compound may enhance these effects by facilitating unique interactions with biological targets.
Comparative Analysis
To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(Oxane-4-carbonyl)thiomorpholine | Thiomorpholine derivative | Contains sulfur; potential for different biological activity. |
| 1-(Pyrrolidin-2-carbonyl)piperazine | Pyrrolidine derivative | Different ring structure; may exhibit distinct pharmacological properties. |
| 1-(Cyclohexanecarbonyl)piperazine | Cyclohexane derivative | Larger ring size; alters steric properties and reactivity. |
This comparison highlights the specific oxane substitution in this compound, which may influence both its chemical reactivity and biological activity compared to others.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of piperazine derivatives similar to this compound. For instance:
- Study on Piperazine Derivatives : A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives for their ability to inhibit specific kinases involved in cancer progression. The findings indicated that certain modifications could enhance binding affinity and selectivity toward target proteins, suggesting a pathway for developing effective anticancer agents .
- Neurotransmitter Interaction : Another research effort focused on how piperazine-based compounds interact with serotonin receptors. The results showed that modifications at the piperazine nitrogen significantly impacted receptor binding affinity, which could be relevant for designing new antidepressants .
Q & A
Q. Key Variables :
- Solvent polarity impacts reaction rate and byproduct formation.
- Stoichiometric excess of piperazine (1.5–2.0 eq) improves yield .
Advanced: How can reaction conditions be optimized for scale-up synthesis?
Methodological Answer :
Optimization involves balancing kinetics , thermodynamics , and cost-efficiency :
- Temperature : Elevated temperatures (40–50°C) reduce reaction time but may increase side reactions (e.g., oxane ring-opening). Monitor via in-situ FTIR for carbonyl peak (1700–1750 cm⁻¹) .
- Catalyst : Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to accelerate acylation .
- Workflow : Transition from batch to continuous flow reactors to enhance reproducibility and reduce solvent waste .
Data Contradiction Analysis :
Conflicting reports on ideal solvent (DMF vs. DCM) arise from differing piperazine solubility. For scale-up, DMF is preferred for homogeneity but requires post-reaction solvent recovery .
Basic: What analytical techniques confirm structural integrity?
Q. Methodological Answer :
- NMR :
- Mass Spectrometry (HRMS) : Exact mass calculated for C₁₀H₁₇ClN₂O₂ ([M+H]⁺): 245.0953; deviation >5 ppm suggests impurities .
- HPLC-PDA : Purity >95% confirmed using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .
Advanced: How do pH and temperature affect stability in aqueous solutions?
Q. Methodological Answer :
- pH Stability :
- Acidic (pH <3) : Rapid hydrolysis of the oxane ring due to protonation of the ether oxygen, forming piperazine and oxane-4-carboxylic acid (confirmed by LC-MS) .
- Neutral (pH 6–8) : Stable for >72 hours at 25°C (UV-Vis monitoring at 254 nm) .
- Thermal Degradation :
- At >60°C, retro-aza-Michael addition occurs, generating free piperazine (TGA-DSC shows exotherm at 120°C) .
Q. Mitigation Strategies :
- Store lyophilized solid at -20°C under argon.
- Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays .
Advanced: How to evaluate its biological activity in neurological models?
Q. Methodological Answer :
- In Vitro Assays :
- Contradiction Resolution :
Discrepancies in IC₅₀ values across studies may stem from cell line variability (e.g., CHO vs. HEK293). Normalize data to endogenous receptor expression levels via qPCR .
Basic: What safety protocols are recommended for handling?
Q. Methodological Answer :
- PPE : Nitrile gloves, safety goggles, and lab coats (prevents skin/eye irritation; H315/H319 hazards) .
- Ventilation : Use fume hoods during synthesis (risk of HCl gas release during hydrolysis) .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .
Advanced: How to resolve conflicting solubility data in polar vs. non-polar solvents?
Q. Methodological Answer :
- Contradiction Source : Solubility in DMSO (reported as 50 mg/mL vs. 20 mg/mL) may arise from hygroscopic DMSO batches absorbing water.
- Method :
- Dry DMSO over molecular sieves (3Å).
- Use dynamic light scattering (DLS) to detect aggregates in solution.
- Validate via saturation solubility assays (shake-flask method, 24 h equilibrium) .
Advanced: What computational methods predict its metabolic pathways?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
